1-Methylpyridin-1-ium bromide
Overview
Description
1-Methylpyridin-1-ium bromide is a quaternary ammonium salt with the chemical formula C6H8BrN. It is the N-methylated derivative of pyridine and is often used in various chemical and industrial applications due to its unique properties. This compound is known for its role in organic synthesis and as a precursor in the preparation of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium bromide can be synthesized by treating pyridine with methyl bromide. The reaction typically occurs in an anhydrous solvent such as acetone and is carried out under reflux conditions. The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{Br} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{Br}- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: N-Methylpyridinium N-oxide.
Reduction: N-Methylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-Methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Medicine: Studied for its role in the development of new pharmaceuticals and as a potential therapeutic agent.
Industry: Used in the production of ionic liquids and as an intermediate in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylpyridin-1-ium bromide involves its interaction with various molecular targets and pathways. In biological systems, it is known to induce phase II detoxifying enzymes via the Nrf2/ARE pathway, which plays a role in its potential anti-carcinogenic effects . The compound’s quaternary ammonium structure allows it to interact with cellular components and influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methylpyridin-1-ium bromide: Another quaternary ammonium salt with similar properties but with a hydroxyl group at the 3-position.
N-Methylpyridinium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-Methylpyridin-1-ium bromide is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to form stable ionic liquids and its potential biological activity make it distinct from other similar compounds.
Properties
IUPAC Name |
1-methylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDKNKIQGBNMKG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482282 | |
Record name | 1-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-76-7 | |
Record name | 1-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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